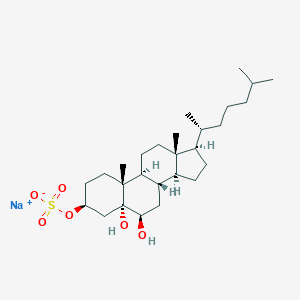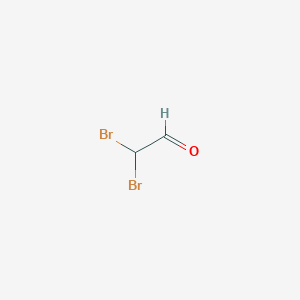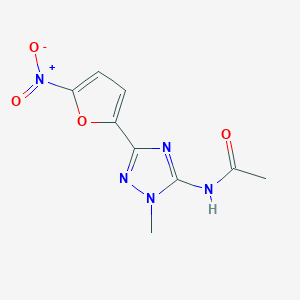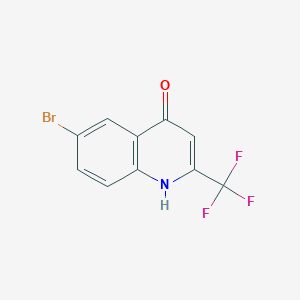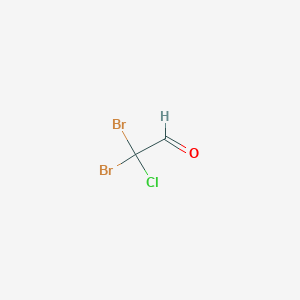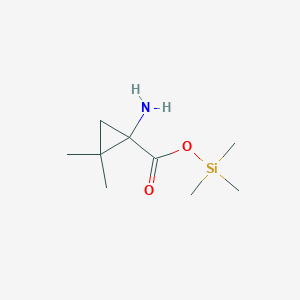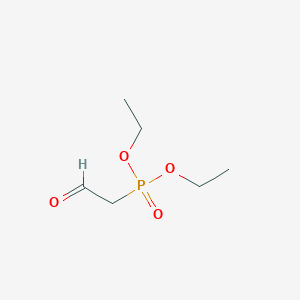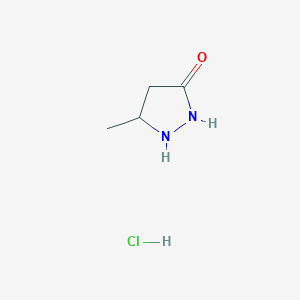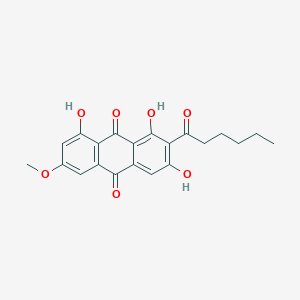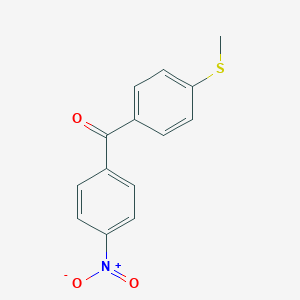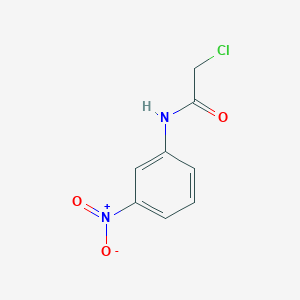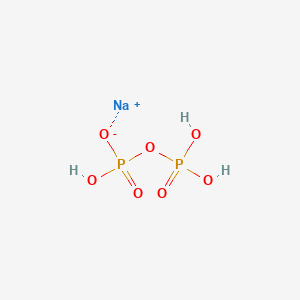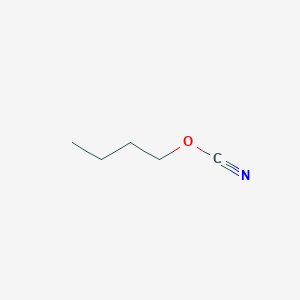
Butylcyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylcyanate, also known as n-Butylcyanate, is a chemical compound with the molecular formula C5H9NO. It is a colorless liquid that is soluble in water and has a characteristic odor. Butylcyanate is widely used in scientific research due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Butylcyanate has several potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Butylcyanate can also be used as a precursor to other compounds, such as butyl isocyanate and butyl carbamate. Additionally, butylcyanate has been studied for its potential use as a corrosion inhibitor, as well as its ability to inhibit the growth of certain microorganisms.
Mecanismo De Acción
The mechanism of action of butylcyanate is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with nucleophiles such as proteins and DNA. This can lead to the modification of these molecules, resulting in changes to their structure and function. Butylcyanate has been shown to react with the amino acid cysteine, leading to the formation of a stable adduct.
Efectos Bioquímicos Y Fisiológicos
Butylcyanate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that butylcyanate can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, butylcyanate has been shown to induce apoptosis, or programmed cell death, in cancer cells. However, the effects of butylcyanate on human health are not well understood, and further research is needed to determine its safety and potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butylcyanate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, making it a reliable reagent for organic synthesis. Additionally, butylcyanate has a low toxicity and is not considered to be a hazardous material. However, butylcyanate has some limitations for use in lab experiments. It has a relatively short shelf life and can decompose over time, leading to a decrease in its effectiveness. Additionally, butylcyanate can be difficult to handle due to its strong odor and potential for skin and eye irritation.
Direcciones Futuras
There are several potential future directions for research on butylcyanate. One area of interest is its potential use as a corrosion inhibitor in industrial applications. Additionally, further research is needed to determine the safety and efficacy of butylcyanate as a therapeutic agent. Butylcyanate may also have potential applications in the field of materials science, particularly in the production of polymers and other high-performance materials. Overall, butylcyanate is a versatile and promising compound that has the potential to contribute to a wide range of scientific fields.
Métodos De Síntesis
Butylcyanate can be synthesized through various methods, including the reaction of butylamine with cyanogen chloride or the reaction of butyl alcohol with cyanic acid. However, the most common method of synthesis is the reaction of butylamine with potassium cyanate. This method involves the addition of butylamine to a solution of potassium cyanate in water, followed by the extraction of butylcyanate using a solvent such as ether or toluene.
Propiedades
Número CAS |
1768-24-7 |
|---|---|
Nombre del producto |
Butylcyanate |
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
butyl cyanate |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-7-5-6/h2-4H2,1H3 |
Clave InChI |
BUYFTHAFJHAUCZ-UHFFFAOYSA-N |
SMILES |
CCCCOC#N |
SMILES canónico |
CCCCOC#N |
Otros números CAS |
1768-24-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



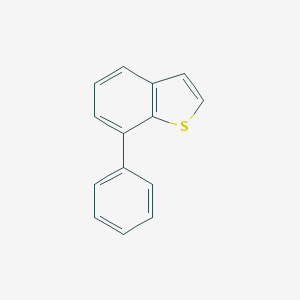
![1-(4,5-Dihydro-1H-1,5-methanobenzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B156385.png)
